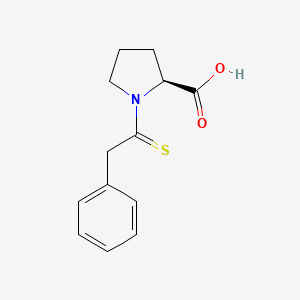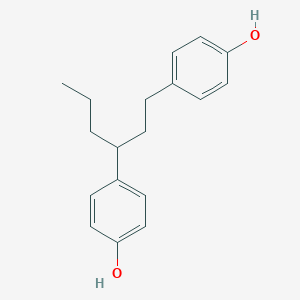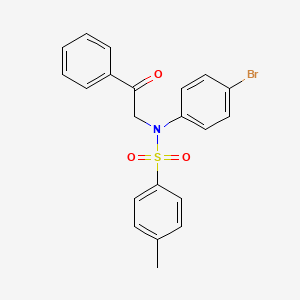
N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenacyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenacyl bromide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenacyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell growth and proliferation, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also contains a bromophenyl group and has shown similar antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Another sulfonamide derivative with potential antimicrobial properties.
Uniqueness
N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
4831-23-6 |
|---|---|
Molecular Formula |
C21H18BrNO3S |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide |
InChI |
InChI=1S/C21H18BrNO3S/c1-16-7-13-20(14-8-16)27(25,26)23(19-11-9-18(22)10-12-19)15-21(24)17-5-3-2-4-6-17/h2-14H,15H2,1H3 |
InChI Key |
QMCAVAKVOZAOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
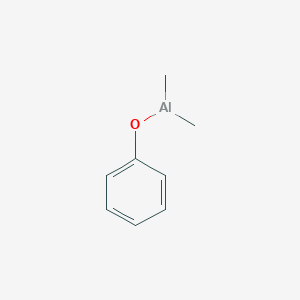
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)

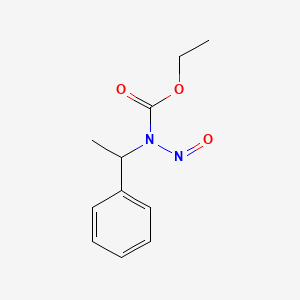



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
